(2E)-3-(4-chlorophenyl)-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide
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Description
“(2E)-3-(4-chlorophenyl)-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide” is a chemical compound with the molecular formula C19H19ClN2O2 and a molecular weight of 342.82 .
Chemical Reactions Analysis
Again, without specific information on this compound, it’s difficult to provide an analysis of its chemical reactions. In general, amides can participate in a variety of reactions, including hydrolysis and reductions .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of related chalcone derivatives, including compounds with similar structural motifs to (2E)-3-(4-chlorophenyl)-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide, have been explored. For instance, Salian et al. (2018) synthesized chalcone derivatives by base-catalyzed Claisen-Schmidt condensation, highlighting the methods for creating compounds with similar structures. These compounds were characterized by FT-IR, elemental analysis, and single-crystal X-ray diffraction, revealing details about their molecular structures and intermolecular interactions, including hydrogen bonding and weak intermolecular interactions (Salian et al., 2018).
Anticonvulsant Enaminones
Research into the anticonvulsant properties of enaminones, which share a similar functional group with the compound , has identified several structures with significant biological activity. Kubicki et al. (2000) determined the crystal structures of three anticonvulsant enaminones, providing insight into their molecular conformations and hydrogen bonding networks. This research contributes to understanding how modifications to molecular structures can influence biological activity, particularly in the development of anticonvulsant medications (Kubicki et al., 2000).
Enaminones as Pharmacophores
Further advances in the therapeutic potential of enaminones have been reported, with compounds demonstrating promising anticonvulsant activities. Eddington et al. (2000) discussed the expansion of therapeutic applications for enaminones beyond anticonvulsant activity, including novel brain transport mechanisms and the development of a regression model for synthetic directions. This highlights the versatile nature of enaminones as therapeutic pharmacophores and their potential in treating various neurological conditions (Eddington et al., 2000).
Molecular Insights and Synthesis Protocols
Barakat et al. (2020) achieved one-pot synthesis of three enaminones, providing valuable insights into their chemical features, including NMR and X-ray diffraction techniques. This research demonstrates the efficiency of synthetic protocols in creating complex molecules, potentially offering a pathway to synthesize compounds with similar structures to this compound for various applications (Barakat et al., 2020).
Properties
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13(2)21-19(24)17(12-14-8-10-16(20)11-9-14)22-18(23)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,21,24)(H,22,23)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPYXHFHCCFJMW-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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